
4-(dimethylamino)-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-3-pyridinylbenzamide, also known as DMAPB, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to cancer, inflammation, and oxidative stress.
作用機序
The mechanism of action of 4-(dimethylamino)-N-3-pyridinylbenzamide is not fully understood, but it is believed to act through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects
4-(dimethylamino)-N-3-pyridinylbenzamide has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). These enzymes play a crucial role in protecting cells from oxidative damage and reducing inflammation.
実験室実験の利点と制限
4-(dimethylamino)-N-3-pyridinylbenzamide has several advantages in laboratory experiments, including its high solubility in water and stability under various conditions. However, the limitations of 4-(dimethylamino)-N-3-pyridinylbenzamide include its high cost and limited availability, which can hinder its use in large-scale experiments.
将来の方向性
There are several potential future directions for research on 4-(dimethylamino)-N-3-pyridinylbenzamide. One area of interest is the development of 4-(dimethylamino)-N-3-pyridinylbenzamide analogs with improved pharmacological properties. Another direction is the investigation of the synergistic effects of 4-(dimethylamino)-N-3-pyridinylbenzamide with other compounds in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of 4-(dimethylamino)-N-3-pyridinylbenzamide and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 4-(dimethylamino)-N-3-pyridinylbenzamide is a promising compound with potential therapeutic applications in cancer, inflammation, and oxidative stress. While more research is needed to fully understand its mechanism of action and potential applications, 4-(dimethylamino)-N-3-pyridinylbenzamide represents a promising avenue for future research in the field of pharmacology.
合成法
The synthesis of 4-(dimethylamino)-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with dimethylamine and 4-fluorobenzoyl chloride. The resulting product is then subjected to purification and crystallization processes to obtain pure 4-(dimethylamino)-N-3-pyridinylbenzamide.
科学的研究の応用
4-(dimethylamino)-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-(dimethylamino)-N-3-pyridinylbenzamide has shown anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. Studies have also shown that 4-(dimethylamino)-N-3-pyridinylbenzamide can inhibit the growth of breast cancer cells and reduce the size of tumors in mice.
Inflammation is a common factor in many diseases, and 4-(dimethylamino)-N-3-pyridinylbenzamide has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(dimethylamino)-N-3-pyridinylbenzamide has been shown to reduce oxidative stress, which is a contributing factor in many chronic diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(dimethylamino)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-7-5-11(6-8-13)14(18)16-12-4-3-9-15-10-12/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPPLKRODGWRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(pyridin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

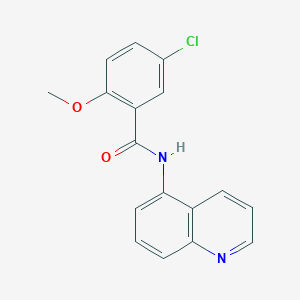
![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)
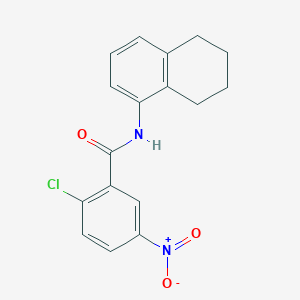
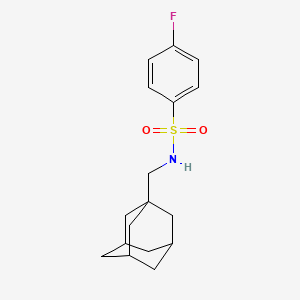

![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)

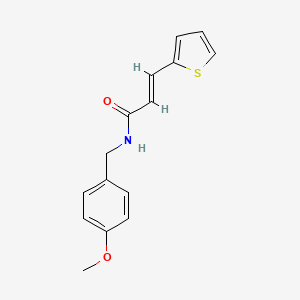
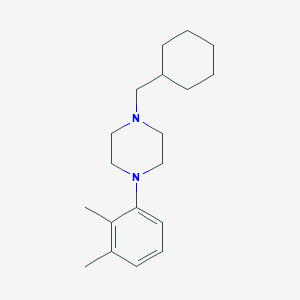
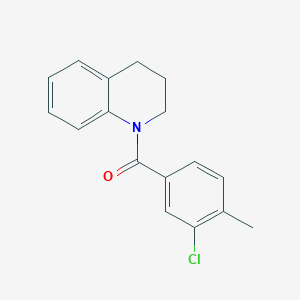
![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)